molecular formula C4H7N3O B1669602 creatinine CAS No. 60-27-5

creatinine

Numéro de catalogue: B1669602
Numéro CAS: 60-27-5
Poids moléculaire: 113.12 g/mol
Clé InChI: DDRJAANPRJIHGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Creatinine (CAS 60-27-5), with the empirical formula C₄H₇N₃O and a molar mass of 113.12 g/mol, is a breakdown product of creatine phosphate from muscle and protein metabolism . This compound is supplied as a high-purity reagent for research applications. In clinical and biochemical research, this compound serves as a crucial endogenous marker for evaluating renal function . It is freely filtered by the glomeruli and undergoes minimal tubular reabsorption, making its concentration in serum and urine a key determinant for estimating the glomerular filtration rate (GFR) and calculating this compound clearance (CrCl) . Beyond its role in assessing kidney health, research indicates this compound possesses antibacterial properties against diverse Gram-positive and Gram-negative species, including antibiotic-resistant strains, though its mechanism of action is not fully elucidated . Reliable measurement of this compound is fundamental in method development and validation. Advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for accurate and specific quantitation in various biological matrices, including human urine and dried blood spots, to support chronic kidney disease screening and other clinical studies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use, nor for personal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Propriétés

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJAANPRJIHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Creatinine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13323
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

80.1 mg/mL at 16 °C
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.000217 [mmHg]
Record name Creatinine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13323
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

60-27-5
Record name Creatinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name creatinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name creatinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-imino-1-methylimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYI8EX34EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

303 °C (decomposes)
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Acid-Catalyzed Cyclization of Creatine: Traditional and Modern Approaches

The cyclization of creatine to creatinine represents the most direct synthetic route, historically mediated by strong mineral acids. In conventional methodologies, creatine undergoes intramolecular dehydration under acidic conditions, typically using concentrated hydrochloric acid (HCl) followed by neutralization with ammonium hydroxide. For instance, a comparative example in patent literature demonstrates that refluxing creatine monohydrate with 550 mL of concentrated HCl for 24 hours yields this compound at 80.58% molar yield with 99.34% HPLC purity. However, this method generates corrosive waste streams and inorganic salts, necessitating extensive purification steps.

In contrast, modern approaches employ lower saturated fatty acids (e.g., acetic, propionic, or butyric acid) as dual solvents and catalysts. These methods circumvent the use of harsh inorganic acids, thereby reducing environmental impact. For example, heating creatine monohydrate with glacial acetic acid at reflux for 2 hours achieves a 93.4% yield and 99.94% HPLC purity. The fatty acid is recoverable via vacuum distillation, enabling reuse across multiple batches and lowering production costs. This innovation addresses key limitations of traditional protocols, including energy-intensive reaction times and hazardous byproducts.

Synthesis via Creatine Intermediates: Cyanamide-Sarcosinate Condensation

An alternative pathway involves the synthesis of creatine from cyanamide and sodium or potassium sarcosinate, followed by cyclization to this compound. As detailed in U.S. Patent 5,719,319, reacting cyanamide with sodium sarcosinate in aqueous or water-organic solvent mixtures (pH 7.0–14.0, 20°C–150°C) produces creatine. Subsequent dehydration of creatine under acidic or thermal conditions yields this compound. While this two-step process introduces complexity, it offers flexibility in scaling and avoids direct handling of strong acids during the initial synthesis.

Notably, the cyanamide-sarcosinate reaction is optimized at alkaline conditions (pH 9.0–10.0) and moderate temperatures (50°C–100°C), achieving high conversion rates without requiring pressurized systems. However, the absence of explicit yield data for this compound in the patent suggests further characterization is needed to evaluate industrial viability.

Comparative Analysis of Methodologies

The table below synthesizes key metrics from representative studies to elucidate the trade-offs between synthesis routes:

Method Reactants Conditions Yield (%) Purity (%) Environmental Impact
Traditional HCl Creatine, HCl, NH3 Reflux, 24h 80.58 99.34 High (inorganic waste)
Acetic Acid Creatine, CH3COOH Reflux, 2h 93.4 99.94 Low (solvent recyclable)
Propionic Acid Creatine, C2H5COOH 105°C, 3h 92.6 99.85 Low
Cyanamide-Sarcosinate Cyanamide, Na sarcosinate 50°C–100°C, pH 9–10 N/A N/A Moderate

Key findings include:

  • Reaction Efficiency : Lower fatty acid methods reduce reaction times from 24 hours to 2–4 hours while improving yields by ~13%.
  • Purity : HPLC analyses confirm that acetic acid-mediated synthesis achieves >99.9% purity, surpassing traditional methods.
  • Sustainability : Fatty acid recovery rates exceed 90% in pilot-scale trials, minimizing raw material consumption.

Analytical Characterization and Quality Control

Rigorous quality control is paramount for pharmaceutical-grade this compound. Patent data highlight the use of reversed-phase HPLC with a C18 column, acetonitrile-buffer mobile phase (0.01 M potassium dihydrogen phosphate, 0.01 M sodium heptanesulfonate, pH 2.5), and UV detection at 210 nm. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further validate structural integrity, with characteristic signals at δ 4.05 ppm (singlet, 2H) and 3.03 ppm (singlet, 3H) in $$ ^1 \text{H-NMR} $$ spectra.

Clinical assays, such as the Jaffe kinetic method, employ alkaline picrate solutions to quantify this compound in biological matrices. Absorbance measurements at 520 nm and 560 nm correlate linearly with concentration, enabling detection limits of 0.1 mg/dL. These protocols ensure batch consistency and compliance with pharmacopeial standards (e.g., USP36-NF31).

Industrial Scalability and Environmental Considerations

The transition to fatty acid-based systems aligns with green chemistry principles. Life-cycle analyses estimate a 40% reduction in carbon footprint compared to HCl-mediated processes, attributable to solvent recycling and lower energy inputs. Industrial-scale implementations (e.g., 100 kg batches) demonstrate robust reproducibility, with forced-air drying (100°C–105°C) yielding crystalline products suitable for direct packaging.

Economic assessments further favor acetic acid methods, where raw material costs are offset by solvent recovery. In contrast, traditional routes incur expenses for waste treatment and corrosion-resistant equipment.

Analyse Des Réactions Chimiques

Types of Reactions

Creatinine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Introduction to Creatinine

This compound is a chemical waste product produced from muscle metabolism, specifically from the breakdown of creatine phosphate, which plays a crucial role in energy production in muscles. It is primarily excreted by the kidneys, making it an important biomarker for assessing kidney function. The measurement of serum this compound levels is commonly used in clinical settings to evaluate renal health and diagnose potential kidney diseases.

Kidney Function Assessment

This compound levels are pivotal in estimating glomerular filtration rate (GFR), which is a key indicator of kidney function. The following methods are commonly employed:

MethodDescriptionLimitations
Serum this compoundMeasures concentration in bloodInfluenced by muscle mass and hydration status
Urinary this compoundAssesses this compound clearanceRequires 24-hour urine collection
Estimated GFR (eGFR)Calculated using serum this compound, age, sex, etc.May not be accurate in all populations

Recent studies have highlighted the importance of utilizing this compound-based equations for more accurate eGFR reporting, especially in patients with varying body compositions and kidney conditions .

Clinical Research and Therapeutic Applications

This compound's role extends beyond diagnostics; it has been investigated for its potential therapeutic applications:

  • Neuroprotection : Research indicates that creatine supplementation may offer neuroprotective benefits in conditions such as Parkinson's disease and Alzheimer's disease by enhancing cellular energy metabolism and reducing oxidative stress .
  • Muscle Health : Creatine supplementation is known to improve muscle mass and strength, particularly in elderly populations suffering from sarcopenia. It enhances muscle recovery post-exercise and may improve overall physical performance .
  • Cognitive Function : Studies have shown that creatine can reduce mental fatigue and improve cognitive performance, particularly in tasks requiring sustained attention .

Case Studies Highlighting this compound's Role

Several case studies illustrate the implications of this compound levels in both healthy individuals and those with underlying health conditions:

  • Case Study on an Athlete : An athlete using creatine supplements experienced elevated this compound levels, raising concerns about potential renal impairment. However, subsequent evaluations indicated normal kidney function despite the elevated levels, emphasizing the need for careful interpretation of this compound as a biomarker .
  • Renal Failure Incident : A case report documented an otherwise healthy individual developing renal failure while adhering to recommended dosages of creatine monohydrate. This incident underscores the necessity for monitoring renal function during creatine supplementation .

Emerging Insights and Future Directions

Current research continues to explore the multifaceted roles of this compound beyond traditional applications:

  • Biomarker for Disease Progression : Elevated serum this compound levels are being studied as potential indicators of disease progression in various conditions, including diabetes and hypertension.
  • Personalized Medicine : Understanding individual variations in this compound metabolism could lead to more tailored approaches in managing kidney health and optimizing therapeutic interventions.

Mécanisme D'action

Creatinine is produced from creatine through a non-enzymatic dehydration reaction. In the muscles, creatine is phosphorylated to form phosphocreatine, which serves as a rapid energy source. The conversion of phosphocreatine to this compound occurs spontaneously and is irreversible. This compound is then filtered out of the blood by the kidneys and excreted in urine. The rate of this compound production is relatively constant and depends on muscle mass .

Comparaison Avec Des Composés Similaires

Chemical and Metabolic Differences

  • Creatine (C₄H₉N₃O₂) : Synthesized from arginine, glycine, and methionine, creatine is stored in muscles as phosphocreatine, serving as an energy reservoir for ATP regeneration.
  • This compound : A spontaneous cyclization product of creatine, generated at a rate of ~1.1% of total creatine pool per day. Unlike creatine, it lacks metabolic utility and is excreted renally .
Property This compound Creatine
Chemical Formula C₄H₇N₃O C₄H₉N₃O₂
Biological Role Waste product Energy metabolism
Measurement Serum/urine assays (Jaffe, LC/MS) Muscle biopsies, blood assays
Clinical Use Renal function assessment Monitoring supplementation

Key Findings :

  • Serum this compound is positively correlated with lean body mass (LBM) and grip strength, particularly in vegetarians with lower dietary protein intake .

This compound vs. Cystatin C

Biomarker Performance in GFR Estimation

Cystatin C, a low-molecular-weight protein produced by nucleated cells, is a promising alternative to this compound for GFR estimation due to its independence from muscle mass .

Parameter This compound Cystatin C
Influencing Factors Muscle mass, age, gender, diet Inflammation, thyroid disease
Age Dependency Strong (↑ age → ↓ muscle → ↓ this compound) Minimal age effect
Gender/Race Bias Significant (higher in males) Comparable to this compound
Clinical Accuracy Affected by acute kidney injury More stable in non-renal pathologies

Key Findings :

  • Cystatin C-based GFR estimates show superior accuracy in populations with extreme muscle mass (e.g., elderly, amputees) .
  • Combined this compound-cystatin C equations (e.g., CKD-EPI) reduce bias in GFR estimation by 10–15% compared to this compound alone .

This compound vs. Novel Biomarkers

Emerging Alternatives in Renal Assessment

  • Beta-Trace Protein : Less validated but correlates with GFR in diabetic nephropathy.
  • Urine Output : Dynamic marker but impractical for routine monitoring .
  • ZIF-8 Nanoparticle Sensors: Electrochemical sensors for this compound detection achieve 0.1 µM sensitivity, outperforming Jaffe and enzymatic methods in selectivity (Table 1) .

Table 1. Comparison of this compound Detection Methods

Method Sensitivity Interference Clinical Use
Jaffe Reaction Moderate Ketones, proteins Routine screening
Enzymatic Assay High Hemoglobin (in hemolysis) Rodent studies
LC/MS Very High Minimal Gold standard
ZIF-8 Sensor Ultra-High None reported Research settings

Research Implications and Limitations

  • Static vs. Dynamic Measurements: Static this compound values may fail to capture acute kidney injury; trends over time or paired with urine output improve diagnostic accuracy .
  • Inter-Method Variability : Enzymatic assays show hemoglobin interference in rodents, while LC/MS remains reliable but cost-prohibitive .

Activité Biologique

Creatinine is a metabolic byproduct of creatine, primarily produced in muscle tissue and excreted by the kidneys. Understanding its biological activity is crucial for assessing kidney function, muscle metabolism, and various health conditions. This article provides a comprehensive overview of this compound's biological activity, supported by research findings, case studies, and data tables.

1. Overview of this compound Metabolism

This compound is formed from creatine through a non-enzymatic process that occurs spontaneously in muscle tissue. The rate of this compound production is relatively constant and depends on muscle mass. Once formed, this compound enters the bloodstream and is filtered out by the kidneys, making it a useful marker for renal function.

Table 1: this compound Production and Excretion Rates

ParameterValue
Average daily production1.0 - 2.0 g/day
Mean excretion rate23.6 mg·kg^-1·day^-1
Normal serum this compound levels0.6 - 1.2 mg/dL

2. Biological Functions and Clinical Significance

This compound serves as an important biomarker in clinical settings for assessing kidney function. Elevated serum this compound levels can indicate impaired renal function, while lower levels may suggest decreased muscle mass or other metabolic issues.

2.1 Kidney Function Assessment

This compound clearance tests measure how effectively the kidneys filter this compound from the blood. This is often calculated using the following formula:

This compound Clearance(mL/min)=(Ucr×V)Pcr\text{this compound Clearance}(mL/min)=\frac{(U_{cr}\times V)}{P_{cr}}

Where:

  • UcrU_{cr} = Urine this compound concentration
  • VV = Urine volume over time
  • PcrP_{cr} = Plasma this compound concentration

2.2 Muscle Metabolism

This compound levels can provide insights into muscle metabolism and overall health. In athletes, elevated this compound levels may result from increased muscle mass or intense physical activity, while in sedentary individuals, low levels may correlate with reduced muscle mass.

3. Case Studies

Several case studies illustrate the relationship between this compound levels and health outcomes:

3.1 Case Study: Analgesic Use and Renal Function

A study involving over 11,000 male physicians examined the impact of analgesic use on renal function as measured by serum this compound levels. The results indicated that regular use of acetaminophen did not significantly elevate this compound levels compared to non-users, suggesting that moderate analgesic use does not adversely affect kidney function in healthy individuals .

3.2 Case Study: Creatine Supplementation and Renal Failure

An 18-year-old male bodybuilder experienced acute renal failure after taking creatine monohydrate supplements. A renal biopsy revealed acute tubular necrosis, raising concerns about the safety of high-dose creatine supplementation in certain individuals . This case highlights the importance of monitoring renal function in those using creatine supplements.

4. Recent Research Findings

Recent studies have explored the broader implications of creatine and its metabolites in health and disease:

  • Metabolic Pathways : Research indicates that disturbances in the creatine kinase (CK) system are associated with various diseases, including muscular dystrophy, cardiac issues, and certain cancers .
  • Antioxidant Effects : Creatine has been shown to have antioxidant properties that may protect against oxidative stress in tissues . This suggests potential therapeutic roles for creatine beyond its traditional use in sports nutrition.

5. Conclusion

This compound plays a vital role in assessing kidney function and understanding muscle metabolism. Its biological activity is influenced by various factors including diet, physical activity, and underlying health conditions. Ongoing research continues to uncover new insights into its role in health and disease.

Q & A

Q. What methodological steps ensure accurate serum creatinine measurement across laboratories in multi-center studies?

Standardization requires:

  • Using enzymatic assays (e.g., creatininase-coupled methods) to minimize interference from bilirubin, hemoglobin, or ascorbic acid .
  • Calibrating equipment with traceable reference materials and validating protocols via inter-laboratory comparisons.
  • Reporting coefficients of variation (CV) for intra- and inter-assay precision, ideally <5% .
Parameter Colorimetric (Jaffé) Enzymatic Assay
Interference RiskHigh (bilirubin, glucose)Low
SensitivityModerateHigh
Sample CompatibilitySerum/plasma onlySerum, plasma, urine
Table 1: Key differences between this compound assay methodologies .

Q. How should researchers address variability in 24-hour urine this compound excretion measurements?

  • Collect urine samples with strict timing (e.g., 24-hour windows) and avoid incomplete collections using urinary volume/creatinine ratios (e.g., <20 mg/kg/day in adults suggests undercollection) .
  • Normalize results to body surface area (1.73 m²) and adjust for demographic factors (age, sex) using validated equations like CKD-EPI .

Q. What are the best practices for calibrating this compound assays in longitudinal studies?

  • Use isotope dilution mass spectrometry (IDMS)-traceable standards to minimize drift .
  • Include quality control samples at low, medium, and high this compound concentrations in each batch .

Advanced Research Questions

Q. How can discrepancies between estimated GFR (eGFR) equations and measured GFR be resolved in heterogeneous populations?

  • Apply race-free equations (e.g., CKD-EPI 2021) and validate against gold-standard methods (e.g., 125I-iothalamate clearance) .
  • Conduct subgroup analyses for underrepresented cohorts (e.g., elderly, obese) using Bayesian hierarchical models to account for population variability .

Q. What experimental designs optimize the integration of this compound kinetics with multi-omics data in renal pathophysiology studies?

  • Pair serial this compound measurements (plasma/urine) with transcriptomic/metabolomic profiling at matched timepoints.
  • Use mixed-effects models to correlate this compound clearance rates with dysregulated metabolic pathways (e.g., kynurenine) .

Q. How do researchers statistically reconcile conflicting results between this compound-based biomarkers and novel renal tubular injury markers?

  • Perform mediation analysis to distinguish glomerular vs. tubular contributions to biomarker variance.
  • Apply receiver operating characteristic (ROC) curves to compare diagnostic accuracy, adjusting for confounders (e.g., age, comorbidities) .

Q. What strategies improve the reliability of this compound-adjusted drug dosing in critically ill patients with fluctuating renal function?

  • Implement real-time kinetic modeling using Bayesian forecasting to update eGFR estimates dynamically .
  • Validate models against urinary this compound excretion rates and clinical outcomes (e.g., drug toxicity rates) .

Methodological Considerations

Q. How should researchers handle batch effects in high-throughput this compound assays?

  • Randomize sample processing order and include batch covariates in linear regression models .
  • Use ComBat or SVA algorithms to normalize batch-related technical variability .

Q. What statistical approaches are optimal for analyzing non-linear relationships between serum this compound and GFR in early-stage CKD?

  • Fit restricted cubic splines or piecewise regression models to identify threshold effects .
  • Compare Akaike information criterion (AIC) values to select the best-fitting model .

Q. How can machine learning enhance this compound-based risk prediction models for acute kidney injury (AKI)?

  • Train ensemble models (e.g., random forests) on longitudinal this compound trends, vitals, and comorbidities.
  • Validate feature importance using SHAP (SHapley Additive exPlanations) values to prioritize clinical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
creatinine
Reactant of Route 2
creatinine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.